
benzoic acid;N,N-dimethylmethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid . N,N-dimethylmethanamine is typically produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Industrial Production Methods
Industrial production of benzoic acid involves the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . N,N-dimethylmethanamine is produced on a large scale by reacting methanol with ammonia over a catalyst at high temperatures .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various reactions, including:
Oxidation: Converts alkylbenzenes to benzoic acid.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
N,N-dimethylmethanamine reacts with acids to form salts, such as dimethylamine hydrochloride .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens.
Major Products
Oxidation: Benzoic acid from alkylbenzenes.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
Benzoic acid is widely used in scientific research for its antimicrobial properties and as a precursor in the synthesis of various organic compounds . N,N-dimethylmethanamine is used as a catalyst in the production of epoxy resins and polyurethane . Both compounds have applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Comparison with Similar Compounds
Benzoic Acid
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid with a benzene ring substituted by a carboxylic acid group. It is naturally occurring, as evidenced by its isolation from Isatis indigotica (Chinese medicinal plant) alongside other aromatic acids like salicylic acid . Industrially, it is used as a preservative due to its antimicrobial properties. Its extraction kinetics in emulsion liquid membranes reveal rapid removal (>98% in <5 minutes) due to high lipophilicity (distribution coefficient m = 2.5) compared to acetic acid (m = 0.8) .
N,N-Dimethylmethanamine
N,N-Dimethylmethanamine (C₃H₉N), also known as trimethylamine, is a tertiary amine with three methyl groups attached to a nitrogen atom. It forms salts like the hydrofluoride derivative (C₃H₁₀FN; monoisotopic mass = 79.079728), which are used in organic synthesis . Its derivatives, such as (anthracen-9-yl)-N,N-dimethylmethanamine, serve as fluorophores in sensor studies due to favorable HOMO-LUMO energy gaps (ΔE = 5.2 eV, B3LYP/6-31G* basis set) . It is also a key intermediate in synthesizing pharmaceuticals, including dihydrofuran derivatives with chiral centers .
Comparison with Structurally Similar Compounds
Benzoic Acid vs. Other Aromatic Acids
Physicochemical Properties
Property | Benzoic Acid | Phenol | Acetic Acid |
---|---|---|---|
pKa | 4.20 | 9.95 | 4.76 |
Extraction Rate | 98% in 5 min | 98% in 5 min | <50% in 5 min |
Effective Diffusivity | 8.4 × 10⁻⁶ cm²/s | 5.1 × 10⁻⁶ cm²/s | 6.3 × 10⁻⁶ cm²/s |
Key Functional Group | -COOH | -OH | -COOH |
Key Findings :
- Benzoic acid and phenol exhibit rapid extraction due to high m values (lipophilicity), but benzoic acid has superior diffusivity in membrane phases .
- The carboxylic acid group in benzoic acid enhances solubility in alkaline media compared to phenol’s hydroxyl group, making it more versatile in pharmaceutical formulations .
N,N-Dimethylmethanamine vs. Other Tertiary Amines
Structural and Functional Comparison
Key Findings :
- N,N-Dimethylmethanamine ’s smaller size and higher symmetry contribute to lower steric hindrance, favoring its use in microwave-assisted syntheses (e.g., N-methylbenafine derivatives) .
- N,N-Dimethylbenzylamine ’s aromatic benzyl group enhances its stability in acidic conditions, making it suitable for catalytic applications .
Properties
CAS No. |
108681-27-2 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
benzoic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H6O2.C3H9N/c8-7(9)6-4-2-1-3-5-6;1-4(2)3/h1-5H,(H,8,9);1-3H3 |
InChI Key |
MWZCDAOUROKGLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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